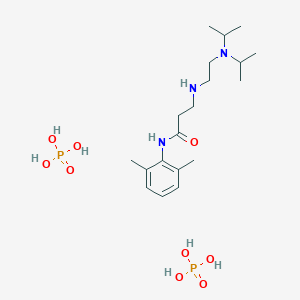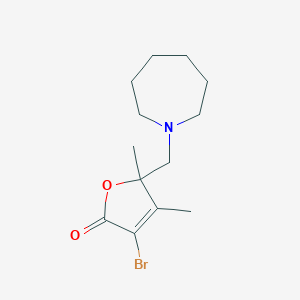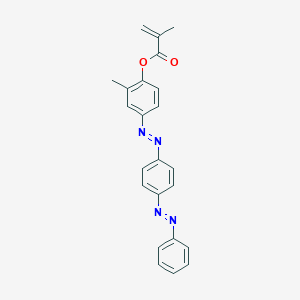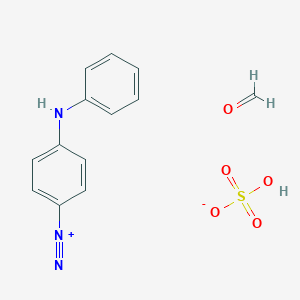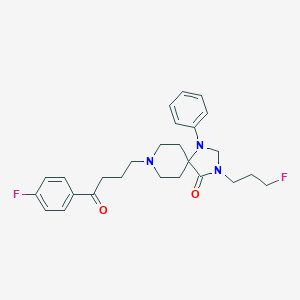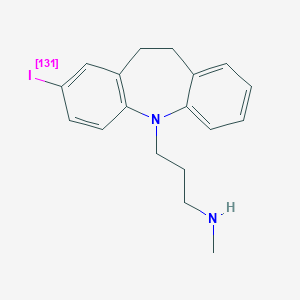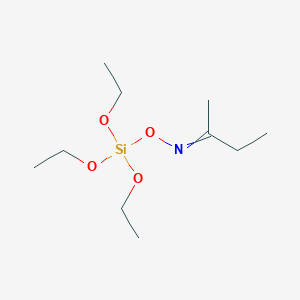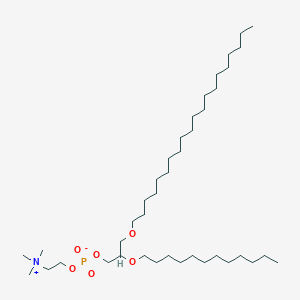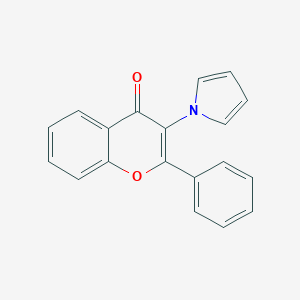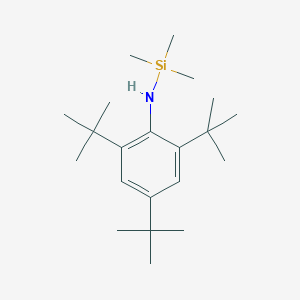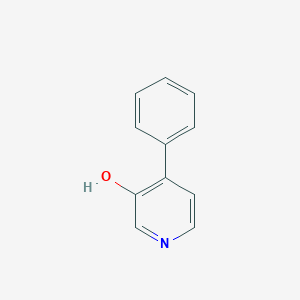![molecular formula C7H10N2O2 B009740 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid CAS No. 109577-96-0](/img/structure/B9740.png)
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid (CECCA) is a cyclopropane derivative, which has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a valuable tool in various fields of study, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid acts as a competitive inhibitor of DPP-IV, which is an enzyme that cleaves dipeptides from the N-terminus of proteins. By inhibiting DPP-IV, this compound can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in regulating glucose metabolism. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the inhibition of pro-inflammatory cytokines, and the inhibition of cancer cell growth. This compound has also been shown to have a protective effect on the liver and kidney, possibly due to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and specificity as a DPP-IV inhibitor. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with acrylonitrile in the presence of a base, such as sodium hydride, or the reaction of cyclopropane carboxylic acid with ethyl chloroformate and then with ethylenediamine. The latter method is more commonly used due to its higher yield and purity.
Aplicaciones Científicas De Investigación
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has been used in various scientific studies, including its potential use as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells in vitro.
Propiedades
Número CAS |
109577-96-0 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11) |
Clave InChI |
NBXHIPWWZDNTCK-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCCC#N |
SMILES canónico |
C1CC1(C(=O)O)NCCC#N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



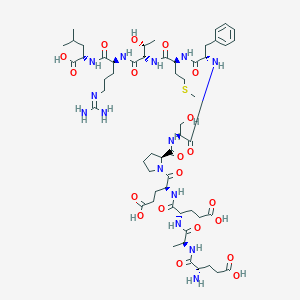

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
